5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-BROMOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a pyrazole ring substituted with amino, cyano, and hydroxyethyl groups, along with a benzyloxy-bromophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-BROMOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution Reactions: Introduction of the amino, cyano, and hydroxyethyl groups can be performed through nucleophilic substitution reactions using suitable reagents and catalysts.
Coupling Reactions: The benzyloxy-bromophenyl moiety can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of probes for studying biological pathways.
Industry
Materials Science:
Mechanism of Action
The mechanism by which 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-BROMOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-CHLOROPHENYL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
- **5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-FLUOROPHENYL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Uniqueness
The presence of the bromophenyl moiety in 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-BROMOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro- and fluoro-analogues, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C22H18BrN5O2 |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-(5-bromo-2-phenylmethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H18BrN5O2/c23-18-6-7-20(30-14-15-4-2-1-3-5-15)16(11-18)10-17(12-24)21-19(13-25)22(26)28(27-21)8-9-29/h1-7,10-11,29H,8-9,14,26H2/b17-10+ |
InChI Key |
OHQZGUJSIYYOSQ-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
Origin of Product |
United States |
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